2-Fluoropyrazine
Overview
Description
2-Fluoropyrazine is an organic compound with the molecular formula C4H3FN2. It is a derivative of pyrazine, where one of the hydrogen atoms is replaced by a fluorine atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropyrazine can be synthesized through several methods. One common approach involves the fluorination of pyrazine derivatives. For instance, a compound A can be directly subjected to a fluorination reaction in a catalytic system . Another method involves the use of nitroaromatic compounds, which undergo a series of reactions including nitration, reduction, and fluorination to yield fluoropyrazine .
Industrial Production Methods
In industrial settings, fluoropyrazine is often produced through large-scale fluorination processes. These methods typically involve the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to form hydrogenated products.
Substitution: This compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fluoropyrazine can yield pyrazine dioxides, while reduction can produce dihydrofluoropyrazine .
Scientific Research Applications
2-Fluoropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of fluoropyrazine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in fluoropyrazine enhances its binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring and exhibits various biological activities.
Fluoropyridine: Another fluorinated heterocycle with similar chemical properties but different reactivity and applications.
Uniqueness of 2-Fluoropyrazine
This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. Its stability, reactivity, and ability to participate in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-fluoropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHIGIZXFLJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878715 | |
Record name | 2-FLUOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-13-7 | |
Record name | Fluoropyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FLUOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of fluoropyrazine that make it interesting for research?
A1: Fluoropyrazine is a heterocyclic aromatic compound that has garnered interest for its reactivity and versatility in chemical synthesis. Its structure, featuring a pyrazine ring substituted with a fluorine atom, allows for various chemical modifications, making it a valuable building block for creating diverse compounds [, , ]. Notably, fluoropyrazine exhibits reactivity towards nucleophilic substitution reactions, which can be leveraged to introduce a range of substituents onto the pyrazine ring [, ]. This synthetic flexibility makes fluoropyrazine and its derivatives attractive targets for exploring new materials and potential pharmaceuticals.
Q2: What is the mechanism of nucleophilic substitution in fluoropyrazine?
A2: The fluorine atom in fluoropyrazine acts as an electron-withdrawing group, making the carbon atoms in the pyrazine ring susceptible to attack by nucleophiles [, ]. The reaction likely proceeds through an addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon atom in the pyrazine ring, leading to the formation of a negatively charged intermediate. Subsequently, the fluorine atom is eliminated as a fluoride ion, restoring aromaticity to the pyrazine ring and resulting in the substitution product.
Q3: What types of nucleophiles have been successfully reacted with fluoropyrazine?
A3: Research has demonstrated the successful reaction of fluoropyrazine with various nucleophiles, including those with carbon, nitrogen, and oxygen as the attacking atom []. Examples include the formation of hydroxy, amino, alkylamino, and alkoxy-substituted pyrazines. Interestingly, the position of substitution on the pyrazine ring can be influenced by the nature of the substituent already present []. For instance, alkyl and chlorine substituents tend to direct nucleophilic attack to the para-position, while alkoxy substituents favor ortho-substitution.
Q4: How does the presence of fluorine in fluoropyrazine influence its reactivity compared to unsubstituted pyrazine?
A4: The electronegative fluorine atom in fluoropyrazine significantly enhances its reactivity towards nucleophilic substitution compared to unsubstituted pyrazine []. This effect arises from the electron-withdrawing nature of fluorine, which makes the pyrazine ring more electron-deficient and susceptible to nucleophilic attack.
Q5: What are some potential applications of fluoropyrazine and its derivatives?
A5: While specific applications are still under investigation, the unique properties of fluoropyrazine and its derivatives hold promise for several fields.
Q6: What analytical techniques are used to characterize and study fluoropyrazine and its derivatives?
A6: Researchers rely on a combination of techniques to analyze and characterize fluoropyrazine and its derivatives.
Q7: Are there any studies on the stability of fluoropyrazine under various conditions?
A7: While detailed stability studies are limited in the provided research excerpts, one study mentions that fluoropyrazine undergoes hydrolysis in the presence of sodium hydroxide, with the rate of hydrolysis being dependent on the concentration of the base []. This suggests that the stability of fluoropyrazine can be influenced by factors like pH and the presence of nucleophiles.
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